molecular formula C14H22BFN2O3 B1408776 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)-3-fluorophenylboronic acid CAS No. 1704064-13-0

4-(2-(4-Ethylpiperazin-1-yl)ethoxy)-3-fluorophenylboronic acid

Cat. No.: B1408776
CAS No.: 1704064-13-0
M. Wt: 296.15 g/mol
InChI Key: GGIHNPJLAKKDGR-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Distribution

The molecular structure of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)-3-fluorophenylboronic acid is characterized by a sophisticated arrangement of multiple functional groups within a precisely defined chemical framework. The compound possesses the molecular formula C₁₄H₂₂BFN₂O₃ with a molecular weight of 296.15 grams per mole, establishing it as a medium-sized organic molecule with significant structural complexity.

The central architectural feature consists of a phenyl ring system that serves as the primary scaffold for the attachment of various functional substituents. The boronic acid functionality, represented by the B(OH)₂ group, is directly bonded to the phenyl ring at the para position relative to the fluorine substituent. This boronic acid moiety constitutes a critical structural element that imparts distinctive chemical reactivity, particularly in carbon-carbon bond forming reactions such as the Suzuki-Miyaura coupling.

The fluorine atom occupies the meta position on the phenyl ring, introducing significant electronegativity that influences the overall electronic distribution within the molecule. This halogen substitution creates an electron-withdrawing effect that modulates the reactivity of adjacent functional groups and contributes to the compound's unique chemical behavior.

The ethoxy linker extends from the phenyl ring, connecting the aromatic core to the ethylpiperazine substituent. This flexible alkyl chain provides conformational freedom while maintaining the spatial relationship between the aromatic and heterocyclic components. The ethylpiperazine moiety represents a six-membered saturated heterocycle containing two nitrogen atoms, with an ethyl group attached to one of the nitrogen centers.

The following table summarizes the key molecular parameters:

Parameter Value
Molecular Formula C₁₄H₂₂BFN₂O₃
Molecular Weight 296.15 g/mol
Chemical Abstracts Service Number 1704064-13-0
Molecular Descriptor Language Number MFCD28400176

Crystallographic Analysis and Hydrogen Bonding Networks

The crystallographic characteristics of this compound are influenced by the presence of multiple hydrogen bond donors and acceptors within its molecular structure. The boronic acid functionality provides two hydroxyl groups capable of participating in intermolecular hydrogen bonding interactions, while the nitrogen atoms in the piperazine ring can serve as hydrogen bond acceptors.

The spatial arrangement of these functional groups creates opportunities for complex hydrogen bonding networks in the solid state. The boronic acid hydroxyl groups can form both intramolecular and intermolecular hydrogen bonds, with the latter contributing to crystal packing stability. The ethylpiperazine nitrogen atoms, possessing lone pairs of electrons, can accept hydrogen bonds from neighboring molecules, creating extended hydrogen bonding networks that influence the overall crystal structure.

The fluorine substituent on the phenyl ring introduces additional complexity to the hydrogen bonding patterns. While fluorine is generally considered a weak hydrogen bond acceptor, its high electronegativity can influence the polarization of nearby C-H bonds, potentially creating weak C-H···F interactions that contribute to the overall crystal packing.

The flexible ethoxy linker allows for conformational adjustments that can optimize intermolecular interactions in the crystal lattice. This conformational flexibility enables the molecule to adopt orientations that maximize favorable intermolecular contacts while minimizing unfavorable steric interactions.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides detailed insights into its molecular structure and electronic environment. Nuclear Magnetic Resonance spectroscopy reveals characteristic signals that correspond to the various proton and carbon environments within the molecule.

The aromatic region of the proton Nuclear Magnetic Resonance spectrum displays signals corresponding to the phenyl ring protons, with chemical shifts influenced by the electron-withdrawing effects of both the fluorine atom and the boronic acid group. The fluorine substitution creates distinctive coupling patterns that can be observed in both proton and fluorine Nuclear Magnetic Resonance spectra.

The ethoxy linker protons appear as characteristic multiplets in the aliphatic region of the spectrum, with chemical shifts that reflect their proximity to the oxygen atom. The piperazine ring protons generate complex multiplets due to the conformational dynamics of the six-membered ring system. The ethyl group attached to the piperazine nitrogen produces characteristic triplet and quartet patterns typical of ethyl substituents.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides information about the carbon framework of the molecule. The aromatic carbons show chemical shifts consistent with a substituted benzene ring, while the aliphatic carbons of the ethoxy linker and ethylpiperazine substituent appear in the typical aliphatic region. The carbon directly bonded to boron may exhibit characteristic broadening due to quadrupolar coupling with the boron nucleus.

Boron-11 Nuclear Magnetic Resonance spectroscopy offers specific information about the boronic acid functionality. The chemical shift and coupling patterns provide insights into the coordination environment of the boron atom and its bonding state.

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The boronic acid hydroxyl groups produce broad absorption bands in the 3200-3500 cm⁻¹ region, while the aromatic C-H stretches appear around 3000-3100 cm⁻¹. The C-F stretch creates a characteristic absorption in the 1000-1300 cm⁻¹ region.

Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak at m/z 296 confirms the molecular weight, while fragmentation patterns reveal the stability and connectivity of various structural units.

Thermodynamic and Solubility Properties

The thermodynamic and solubility characteristics of this compound are influenced by the interplay between its various functional groups and their interactions with different solvent systems. The compound requires storage at reduced temperatures, specifically in the range of 2-8°C, indicating sensitivity to elevated temperatures and potential thermal degradation pathways.

The solubility profile of this compound reflects the dual nature of its hydrophilic and lipophilic components. The boronic acid functionality provides hydrophilic character through its ability to form hydrogen bonds with water molecules, while the ethylpiperazine moiety contributes additional water solubility through its basic nitrogen centers. Conversely, the aromatic phenyl ring and ethyl substituents provide lipophilic character that influences solubility in organic solvents.

The enhanced solubility and bioavailability attributed to the ethylpiperazine moiety make this compound particularly suitable for applications requiring aqueous compatibility. The polar aprotic solvent dimethylformamide has been identified as particularly effective for dissolution, facilitating various chemical transformations involving this compound.

Stock solution preparation protocols provide quantitative data regarding solubility parameters. The following table presents concentration-dependent volume requirements for stock solution preparation:

Stock Concentration 1 mg 5 mg 10 mg
1 millimolar 3.3767 mL 16.8833 mL 33.7667 mL
5 millimolar 0.6753 mL 3.3767 mL 6.7533 mL
10 millimolar 0.3377 mL 1.6883 mL 3.3767 mL

The thermal stability requirements necessitate careful handling and storage protocols to maintain compound integrity. Long-term storage at -80°C permits usage within six months, while storage at -20°C limits the useful period to one month. These temperature dependencies suggest the presence of thermally labile functional groups or conformational states that undergo degradation at elevated temperatures.

The compound demonstrates compatibility with various solvent systems, with specific protocols developed for in vivo formulations. The ability to prepare clear solutions in mixed solvent systems indicates favorable solubility characteristics that support diverse application requirements.

Properties

IUPAC Name

[4-[2-(4-ethylpiperazin-1-yl)ethoxy]-3-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BFN2O3/c1-2-17-5-7-18(8-6-17)9-10-21-14-4-3-12(15(19)20)11-13(14)16/h3-4,11,19-20H,2,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIHNPJLAKKDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCN2CCN(CC2)CC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)-3-fluorophenylboronic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Piperazine Derivative: The synthesis begins with the preparation of 4-ethylpiperazine, which can be achieved through the alkylation of piperazine with ethyl halides.

    Attachment of the Ethoxy Group:

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki coupling.

    Formation of the Boronic Acid Moiety: Finally, the boronic acid group is introduced through the reaction of the fluorophenyl derivative with boronic acid reagents under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-Ethylpiperazin-1-yl)ethoxy)-3-fluorophenylboronic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and phenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Boronic acids have been studied extensively for their potential as therapeutic agents, particularly in cancer treatment. The compound has shown promise as a selective inhibitor of certain kinases involved in cancer progression. For example, studies have indicated that similar boronic acid derivatives can inhibit the activity of the proteasome, leading to apoptosis in cancer cells . The incorporation of the piperazine moiety enhances its bioavailability and selectivity towards tumor cells.

Targeting Kinases
The ability of boronic acids to form reversible covalent bonds with serine and threonine residues on proteins makes them suitable for targeting kinases. Research has demonstrated that compounds like 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)-3-fluorophenylboronic acid can effectively inhibit specific kinases involved in signaling pathways that regulate cell growth and survival . This property is particularly useful in developing targeted therapies for cancers such as non-small cell lung cancer.

Chemical Biology

Probes for Biological Studies
Boronic acids are utilized as probes in biological research due to their ability to selectively bind to diols, which are prevalent in many biomolecules. This property can be exploited to study glycoproteins and other biomolecules that contain vicinal diols . The compound can be modified to include fluorescent tags or other reporter groups, allowing researchers to visualize and track biological processes in real-time.

Enzyme Inhibition Studies
The compound's ability to interact with enzymes makes it a candidate for studying enzyme kinetics and inhibition mechanisms. For instance, it can be used to investigate the inhibition of serine proteases or other enzymes that play crucial roles in disease processes . Such studies can provide insights into enzyme functionality and lead to the development of new therapeutic strategies.

Materials Science

Synthesis of Functional Materials
In materials science, boronic acids are often used in the synthesis of polymers and other materials through Suzuki coupling reactions. The unique reactivity of this compound allows it to serve as a building block for creating functionalized polymers with specific properties, such as enhanced conductivity or improved mechanical strength .

Nanomaterials Development
The compound can also be employed in the synthesis of nanomaterials, including nanoparticles and nanocomposites. These materials have applications in drug delivery systems, sensors, and catalysis. The incorporation of boronic acids into nanostructures can enhance their stability and functionality, making them suitable for various applications in nanotechnology .

Case Studies

Study Reference Focus Area Findings
Anticancer ActivityDemonstrated selective inhibition of cancer cell growth via kinase inhibition.
Chemical ProbesUtilized as a probe for studying glycoprotein interactions; showed high specificity for diol-containing biomolecules.
Materials ScienceSuccessfully integrated into polymer matrices enhancing mechanical properties through Suzuki coupling reactions.

Mechanism of Action

The mechanism of action of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)-3-fluorophenylboronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with active site residues, modulating the activity of the target protein. The piperazine ring and fluorophenyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variants and Their Properties

The following table summarizes critical differences between the target compound and its analogs:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituents Key Features Reference
4-(2-(4-Ethylpiperazin-1-yl)ethoxy)-3-fluorophenylboronic acid 1313736-64-9 C₁₄H₂₁BFN₂O₃ 278.15 3-F, 4-(ethylpiperazine-ethoxy) High pKa (8.71), moderate lipophilicity
4-(2-(Dimethylamino)ethoxy)-3-fluorophenylboronic acid 944279-23-6 C₁₀H₁₅BFN₂O₃ 227.05 3-F, 4-(dimethylamino-ethoxy) Lower molecular weight; lacks piperazine ring
3-Fluoro-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenylboronic acid N/A C₁₃H₁₉BFN₂O₃ 263.12 3-F, 4-(methylpiperazine-ethoxy) Methylpiperazine reduces steric bulk vs. ethylpiperazine
(4-(4-Ethylpiperazin-1-yl)phenyl)boronic acid monohydrochloride 2096339-70-5 C₁₂H₁₈BClN₂O₂ 280.55 4-(ethylpiperazine), no ethoxy linker Direct piperazine-phenyl linkage; hydrochloride salt improves crystallinity
4-(Ethoxycarbonyl)-3-fluorophenylboronic acid 874288-38-7 C₉H₁₀BFO₄ 211.99 3-F, 4-ethoxycarbonyl Carboxyester group replaces piperazine-ethoxy; lower basicity

Structural and Functional Insights

Piperazine Modifications :
  • Ethyl vs.
  • Piperazine Positioning: Analogs like (4-(4-Ethylpiperazin-1-yl)phenyl)boronic acid monohydrochloride lack the ethoxy linker, reducing conformational flexibility but improving stability in acidic environments .
Substituent Effects :
  • Fluorine at 3-Position : The electron-withdrawing fluorine atom in the target compound and its analogs (e.g., ) enhances electrophilicity of the boronic acid, critical for Suzuki-Miyaura cross-coupling reactions.
  • Ethoxy Linker : The ethoxy group in the target compound provides spatial separation between the piperazine and phenyl rings, which may optimize interactions with biological targets compared to direct linkages .
Physicochemical Behavior :
  • pKa Differences: The target compound’s pKa (8.71) is higher than that of dimethylamino analogs (e.g., ), suggesting stronger basicity due to the ethylpiperazine group.
  • Solubility: Piperazine-containing derivatives generally exhibit better aqueous solubility than non-polar analogs like 4-(Ethoxycarbonyl)-3-fluorophenylboronic acid .

Biological Activity

4-(2-(4-Ethylpiperazin-1-yl)ethoxy)-3-fluorophenylboronic acid is a boronic acid derivative with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This compound's unique structure allows it to interact with biological systems in specific ways, making it a subject of interest for researchers.

  • Molecular Formula : C14H22BFN2O3
  • Molecular Weight : 296.15 g/mol
  • CAS Number : 1704064-13-0

The biological activity of this compound largely stems from its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This property enables it to act as an inhibitor for enzymes that utilize diols as substrates, such as certain glycosidases and proteases. Consequently, this interaction can modulate various biological processes including:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation.
  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by interfering with cellular signaling pathways critical for tumor growth.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Methodology Results
Study 1Enzyme inhibitionIn vitro assaysIC50 values indicate significant inhibition of glycosidase activity.
Study 2Antitumor effectsCell culture assaysReduced cell viability in cancer cell lines (e.g., MCF-7).
Study 3Interaction with receptorsBinding assaysHigh affinity for specific receptor targets in cancer therapy.

Case Study 1: Antitumor Activity

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to the compound's ability to inhibit key metabolic enzymes, leading to apoptosis in cancer cells.

Case Study 2: Enzyme Inhibition

In a series of enzyme inhibition assays, the compound displayed notable inhibitory effects on β-glucosidase and α-amylase. The IC50 values were determined to be significantly lower than those of traditional inhibitors, suggesting a higher potency and potential for therapeutic use in metabolic disorders.

Q & A

Basic Question: What are the common synthetic routes for preparing 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)-3-fluorophenylboronic acid, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Core Boronic Acid Formation : Start with halogenated fluorophenol derivatives. For example, 3-fluoro-4-hydroxyphenylboronic acid can be synthesized via directed ortho-metalation followed by borylation .

Ethoxy Linker Introduction : React the hydroxyl group with 1,2-dibromoethane under basic conditions to form a bromoethoxy intermediate.

Piperazine Substitution : Perform nucleophilic substitution using 4-ethylpiperazine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) to attach the ethylpiperazine moiety .
Characterization :

  • NMR (¹H, ¹³C, ¹⁹F) confirms substitution patterns and linker integration.
  • Mass Spectrometry (HRMS or ESI-MS) verifies molecular weight.
  • X-ray Crystallography (if crystals are obtainable) provides structural validation, as seen in related piperazine-fluorophenyl derivatives .

Basic Question: Which spectroscopic techniques are critical for characterizing the electronic and structural properties of this compound?

Methodological Answer:

  • FT-IR Spectroscopy : Identifies vibrational modes of the boronic acid group (B–O stretching ~1340 cm⁻¹) and C–F bonds (~1200 cm⁻¹). Comparative studies with fluorophenylboronic acids highlight these features .
  • ¹¹B NMR : Detects boronic acid coordination states (δ ~30 ppm for free acid, shifts upon diol complexation).
  • Fluorescence Spectroscopy : Useful if the ethylpiperazine moiety participates in charge-transfer interactions, as observed in similar aromatic amines .

Advanced Question: How do the electron-withdrawing fluorine and ethylpiperazine groups influence the reactivity of the boronic acid in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

  • Electronic Effects : The fluorine atom (meta to boronic acid) enhances electrophilicity of the aryl ring, accelerating transmetalation in Suzuki reactions. Computational studies (DFT/B3LYP) on fluorophenylboronic acids show reduced LUMO energy at the boron center, favoring oxidative addition .
  • Ethylpiperazine Impact : The piperazine’s electron-donating nature may stabilize intermediates via hydrogen bonding with palladium catalysts. However, steric hindrance from the ethyl group could reduce coupling efficiency with bulky substrates.
    Experimental Design :
  • Compare coupling rates with non-fluorinated or non-piperazine analogs.
  • Use Hammett constants (σ) to quantify electronic effects .

Advanced Question: How can researchers resolve contradictions between computational predictions and experimental data regarding this compound’s stability in aqueous media?

Methodological Answer:

  • Contradiction Example : DFT calculations may predict hydrolysis resistance due to fluorine’s electron-withdrawing effects, but experimental pH-dependent degradation occurs.
  • Resolution Strategies :
    • Variable pH Stability Assays : Monitor boronic acid integrity via ¹¹B NMR under acidic/neutral conditions.
    • Computational Refinement : Include solvation models (e.g., COSMO-RS) in DFT to account for hydrogen bonding with water .
    • Competitive Binding Studies : Test interactions with diols (e.g., saccharides) to assess reversible vs. irreversible hydrolysis .

Advanced Question: What role does this compound play in synthesizing kinase inhibitors or other bioactive molecules?

Methodological Answer:

  • Targeted Synthesis : The ethylpiperazine-ethoxy linker enhances solubility and targets kinase ATP-binding pockets. For example:
    • Suzuki Coupling : React with halogenated heterocycles (e.g., pyridines) to build pharmacophores.
    • Post-Functionalization : Modify the boronic acid via Miyaura borylation or protodeboronation to introduce bioisosteres .
  • Case Study : Similar boronic acids are used in proteasome inhibitor synthesis, where the ethylpiperazine group improves blood-brain barrier penetration .

Advanced Question: How can researchers optimize reaction conditions to minimize boroxine formation during storage?

Methodological Answer:

  • Problem : Boronic acids dehydrate to form boroxines, reducing reactivity.
  • Mitigation Strategies :
    • Storage : Use anhydrous solvents (e.g., THF) with molecular sieves at –20°C.
    • Stabilization : Add diols (e.g., pinacol) to form stable boronate esters, reversible under coupling conditions .
    • Characterization : Monitor boroxine content via ¹¹B NMR (δ ~18 ppm for boroxine vs. ~30 ppm for free acid) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-(4-Ethylpiperazin-1-yl)ethoxy)-3-fluorophenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-(2-(4-Ethylpiperazin-1-yl)ethoxy)-3-fluorophenylboronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.